molecular formula C26H19N3O3S B2679123 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-35-4

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2679123
CAS No.: 392246-35-4
M. Wt: 453.52
InChI Key: IMNWLKVKYVQPJQ-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a thiazole ring, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and investigating its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the biphenyl group. The final step involves the coupling of the pyrrolidinone moiety to the thiazole-biphenyl intermediate. Common reagents used in these reactions include thionyl chloride, biphenyl-4-carboxylic acid, and N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxopyrrolidin-1-yl)-2-phenyl-acetamide
  • N-(2,5-dimethoxy-phenyl)-benzamide
  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Uniqueness

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c30-23-14-15-24(31)29(23)21-12-10-20(11-13-21)25(32)28-26-27-22(16-33-26)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNWLKVKYVQPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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